Product packaging for 3-Bromo-4-nitrodibenzo[b,d]furan(Cat. No.:)

3-Bromo-4-nitrodibenzo[b,d]furan

Cat. No.: B13680323
M. Wt: 292.08 g/mol
InChI Key: RELCCJLULMHNJW-UHFFFAOYSA-N
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Description

Overview of Dibenzofuran (B1670420) Chemistry and its Analogues

Dibenzofuran is a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This thermally robust and relatively non-toxic compound, obtained from coal tar, serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.orgekb.eg Its aromatic system readily undergoes electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, allowing for the introduction of various functional groups onto its core structure. wikipedia.orgekb.eg

The versatility of the dibenzofuran scaffold has led to its incorporation into a wide array of compounds with significant biological activities and material properties. biointerfaceresearch.comekb.eg For instance, derivatives of dibenzofuran have been investigated for their potential as anticancer agents, antibacterial compounds, and materials for organic light-emitting diodes (OLEDs). ekb.egbiointerfaceresearch.comnih.gov The synthesis of the dibenzofuran nucleus itself has been a subject of extensive research, with numerous methods developed for its construction. These strategies often involve the formation of the furan ring's C-O bond or the cyclization of diarylether derivatives. rsc.orgorganic-chemistry.orgacs.org

The Position of 3-Bromo-4-nitrodibenzo[b,d]furan within Functionalized Dibenzofuran Research

The compound this compound introduces two key functional groups—a bromine atom and a nitro group—onto the dibenzofuran backbone. The specific placement of these substituents at the 3 and 4 positions is of particular interest. The presence of a bromine atom, a halogen, and a nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic properties and reactivity of the dibenzofuran system.

While direct and extensive research on this compound is limited, its constituent functional groups are well-explored in the context of dibenzofuran chemistry. Brominated dibenzofurans are valuable intermediates in organic synthesis, often used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The nitro group, on the other hand, can serve as a precursor for other functional groups, such as amines, which are crucial in many biologically active molecules. nih.gov

Rationale for Academic Research on this compound: Gaps and Opportunities

The apparent scarcity of dedicated research on this compound presents a clear gap in the scientific literature and, consequently, a significant opportunity for academic investigation. The unique substitution pattern of this compound suggests several promising avenues for future research.

Synthetic Methodology: The development of efficient and selective synthetic routes to this compound would be a valuable contribution to the field of heterocyclic chemistry. While general methods for the bromination and nitration of aromatic compounds exist, their application to the dibenzofuran system, particularly for achieving the specific 3,4-disubstitution pattern, warrants detailed investigation.

Chemical Reactivity: A thorough study of the reactivity of this compound would provide insights into the interplay of the bromo and nitro substituents. For example, the bromine atom could be a site for metal-catalyzed cross-coupling reactions, while the nitro group could be reduced to an amino group, opening up a wide range of further chemical transformations.

Potential Applications: Given the diverse applications of other functionalized dibenzofurans, it is plausible that this compound could serve as a key intermediate in the synthesis of novel materials or biologically active compounds. For instance, the combination of a heavy atom like bromine and an electron-withdrawing nitro group might impart interesting photophysical or electronic properties relevant to materials science.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C12H6BrNO3
Molecular Weight 292.08 g/mol
CAS Number 2231671-44-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6BrNO3 B13680323 3-Bromo-4-nitrodibenzo[b,d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrNO3

Molecular Weight

292.08 g/mol

IUPAC Name

3-bromo-4-nitrodibenzofuran

InChI

InChI=1S/C12H6BrNO3/c13-9-6-5-8-7-3-1-2-4-10(7)17-12(8)11(9)14(15)16/h1-6H

InChI Key

RELCCJLULMHNJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Synthesis of 3 Bromo 4 Nitrodibenzo B,d Furan

Retrosynthetic Analysis for 3-Bromo-4-nitrodibenzo[b,d]furan

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally deconstructing the target molecule into simpler, commercially available, or easily prepared starting materials.

The synthesis for this compound begins with the target molecule and works backward. The primary disconnections involve the functional groups attached to the dibenzo[b,d]furan core.

C-N Bond Disconnection (Functional Group Interconversion): The nitro group at the C-4 position is a classic electron-withdrawing group that can be installed via an electrophilic aromatic substitution (nitration) reaction. Therefore, the first retrosynthetic step is the disconnection of the C-NO₂ bond, leading to the precursor 3-Bromodibenzo[b,d]furan (B1267186) .

C-Br Bond Disconnection (Functional Group Interconversion): Similarly, the bromine atom at the C-3 position can be introduced through an electrophilic bromination reaction. Disconnecting the C-Br bond reveals the parent heterocycle, dibenzo[b,d]furan , as a key intermediate.

Dibenzo[b,d]furan Core Disconnection: The central dibenzo[b,d]furan scaffold can be disconnected through several strategic bond cleavages, reflecting various modern cyclization strategies:

C-O Bond Disconnection: Cleavage of one of the ether linkages suggests a precursor such as a 2-aryl phenol. This leads to intramolecular C-O bond formation strategies.

C-C Bond Disconnection: An alternative disconnection across the biaryl C-C bond points towards an intramolecular cyclization of a diaryl ether precursor. nih.gov

This analysis reveals that a plausible forward synthesis would involve the construction of the dibenzo[b,d]furan ring system, followed by sequential, regioselective bromination and nitration. The typical synthesis involves the bromination of dibenzofuran (B1670420), followed by nitration to introduce the nitro group at the 4-position. evitachem.com

Precursor Synthesis Strategies for Dibenzo[b,d]furan Scaffolds

The dibenzo[b,d]furan core is a privileged structure found in many biologically active compounds and functional materials. acs.orgbiointerfaceresearch.com Its synthesis has been the subject of extensive research, leading to the development of numerous efficient methods.

The formation of the central furan (B31954) ring is the critical step in synthesizing the dibenzo[b,d]furan scaffold. Key strategies are based on intramolecular C-C or C-O bond formation.

Intramolecular C-C Bond Formation: This approach often starts with suitably substituted diaryl ethers. For instance, ortho-(aryloxy)aryldiazonium salts can be used as intermediates to form an intramolecular C-C bond through a free-radical cyclization. nih.gov Another powerful method involves the intramolecular palladium(II)-catalyzed oxidative C-C bond formation from diaryl ethers. biointerfaceresearch.comorganic-chemistry.org

Intramolecular C-O Bond Formation: A common and effective strategy involves the cyclization of 2-aryl phenols. nih.gov A practical method is the palladium-catalyzed phenol-directed C–H activation/C–O cyclization, which uses air as a benign oxidant. acs.org Another route proceeds from o-iododiaryl ethers, which can be cyclized using a reusable Pd/C catalyst under ligand-free conditions. biointerfaceresearch.comorganic-chemistry.org One-pot processes starting from 1-aryl- or 1-alkylketones have also been developed, involving a regioselective halogenation followed by an iron- or copper-catalyzed O-arylation. acs.org

The efficiency and substrate scope of dibenzo[b,d]furan synthesis have been significantly enhanced by the development of advanced transition-metal catalyst systems.

Palladium Catalysis: Palladium complexes are the most widely used catalysts for constructing the dibenzo[b,d]furan skeleton.

Palladium acetate (B1210297) (Pd(OAc)₂) is effective for the intramolecular cyclization of ortho-diazonium salts of diaryl ethers. nih.govorganic-chemistry.org

A Pd(0)/Pd(II)-catalyzed reaction enables the C–H activation/C–O cyclization of 2-arylphenols. acs.org

Reusable palladium on carbon (Pd/C) offers a practical and ligand-free option for the cyclization of o-iododiaryl ethers. biointerfaceresearch.comorganic-chemistry.org

Copper Catalysis: Copper catalysts are also employed, often in Ullmann-type coupling reactions. For example, copper powder can be used to facilitate the cyclization of diazonium salts derived from anilines. nih.gov

Iron Catalysis: Earth-abundant and nonprecious iron catalysts have emerged as a sustainable alternative. Iron(III)-catalyzed halogenation of an aryl ring, followed by intramolecular O-arylation, provides a one-pot route to the dibenzofuran core. acs.org

The table below summarizes some advanced catalytic systems for dibenzo[b,d]furan synthesis.

Cyclization StrategyCatalyst SystemPrecursor TypeReference
Intramolecular C-C Cyclization3 mol% Palladium Acetateortho-diazonium salts of diaryl ethers organic-chemistry.org
C-H Activation/C-O CyclizationPd(0)/Pd(II) with air as oxidant2-Aryl Phenols acs.org
Intramolecular O-ArylationReusable Pd/Co-Iododiaryl Ethers biointerfaceresearch.comorganic-chemistry.org
Tandem Halogenation/O-ArylationIron(III) Chloride / Copper(I)1-Arylketones acs.org

Regioselective Bromination Methodologies for Dibenzo[b,d]furan Derivatives

Introducing a bromine atom at the C-3 position of the dibenzo[b,d]furan ring with high selectivity is a critical step. This can be achieved through either direct electrophilic attack, relying on the inherent reactivity of the ring system, or through directed metalation strategies that offer superior regiocontrol.

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. In dibenzo[b,d]furan, the positions are not equally reactive. The electron-donating nature of the oxygen atom activates the aromatic rings towards electrophilic attack, particularly at the positions ortho and para to the ether linkage.

The bromination of dibenzofuran with agents like elemental bromine (Br₂) or N-bromosuccinimide (NBS) typically yields a mixture of isomers. evitachem.com However, careful control of reaction conditions such as temperature, solvent, and the choice of brominating agent can enhance the selectivity for the desired 3-bromo isomer. For many aromatic compounds, performing the reaction at the lowest effective temperature can significantly improve positional selectivity. nih.gov The use of specific catalytic systems, such as zeolites or Lewis acids, can further influence the regiochemical outcome of the bromination reaction. nih.govresearchgate.net

For substrates where direct electrophilic substitution provides poor regioselectivity, Directed Ortho-Metalation (DoM) offers a powerful alternative. wikipedia.org This strategy utilizes a Directed Metalation Group (DMG) that coordinates to a strong base, typically an organolithium reagent, and directs deprotonation exclusively to the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate is then trapped with an electrophile, in this case, a bromine source (e.g., Br₂, C₂Br₂Cl₄), to install the bromine atom with perfect regiocontrol. nih.gov

In the context of dibenzo[b,d]furan synthesis, a DoM strategy would involve a precursor bearing a potent DMG. For example, a hydroxyl group on the dibenzofuran scaffold could be converted into a powerful O-carbamate DMG (-OCONEt₂). nih.gov This group would direct lithiation to the adjacent position. Subsequent treatment with a suitable electrophilic bromine source would yield the corresponding bromo-dibenzo[b,d]furan derivative with high regioselectivity that is independent of the inherent electronic biases of the ring system. nih.govuwindsor.ca

The table below outlines a comparison of bromination methodologies.

MethodologyReagentsRegiocontrol MechanismAdvantagesDisadvantages
Electrophilic BrominationBr₂, NBSInherent electronic activation of the aromatic ringOperationally simple, one stepCan lead to mixtures of isomers, requires optimization
Directed Ortho-Metalation (DoM)1. DMG, Organolithium base (e.g., n-BuLi) 2. Bromine source (e.g., C₂Br₂Cl₄)Coordination of the base to the DMG directs ortho-deprotonationExcellent regioselectivityRequires multiple steps (DMG installation/removal), uses pyrophoric reagents

Regioselective Nitration Methodologies for Dibenzo[b,d]furan Derivatives

The introduction of a nitro group at a specific position on the dibenzo[b,d]furan skeleton is a critical step that is governed by the electronic properties of the heterocyclic ring system.

The traditional and most common method for the nitration of aromatic compounds involves the use of a mixed acid system, typically consisting of concentrated nitric acid and sulfuric acid. evitachem.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For the synthesis of this compound, this nitration step is typically performed on the 3-bromodibenzo[b,d]furan precursor. evitachem.com

The conditions for this reaction must be carefully optimized to ensure the desired regioselectivity and to prevent over-nitration or the formation of unwanted by-products. evitachem.com Key parameters that are controlled include reaction temperature, time, and the ratio of the acid reagents. The bromination is generally carried out first, treating dibenzofuran with a brominating agent like N-bromosuccinimide. evitachem.com The subsequent nitration of the 3-bromo intermediate directs the nitro group to the 4-position. evitachem.com

Table 1: Optimized Conditions for Classic Nitration

Parameter Condition Purpose
Nitrating Agent Concentrated HNO₃ / H₂SO₄ Generation of nitronium ion (NO₂⁺)
Substrate 3-Bromodibenzo[b,d]furan Ensures correct final substitution pattern
Temperature Low to room temperature To control the reaction rate and prevent side reactions
Solvent Dichloromethane or similar inert solvent To dissolve reactants and facilitate the reaction

| Reaction Time | Carefully monitored | To ensure complete reaction while minimizing by-product formation |

In response to the environmental and safety hazards associated with strong acid nitration, greener alternatives have been developed. These methods aim to replace toxic and hazardous reagents with safer options and reduce waste. gordon.eduresearchgate.net

Green nitration methodologies often utilize alternative nitrating agents that are less corrosive and hazardous than the traditional nitric acid/sulfuric acid mixture. gordon.edu For instance, metal nitrates such as calcium nitrate (B79036) or copper nitrate in the presence of acetic acid can be used. gordon.edu These reactions can sometimes be promoted by microwave irradiation, which can lead to shorter reaction times and higher yields. gordon.edu Photochemical methods, using UV radiation in the presence of nitrite ions, represent another green approach to aromatic nitration. researchgate.net Furthermore, electrochemical nitration is an emerging sustainable strategy that uses electricity to drive the C-N bond formation, potentially using nitrogen sources like ammonia. rsc.org These approaches are part of a broader effort to make chemical synthesis more environmentally benign. researchgate.net

Table 2: Comparison of Classic vs. Green Nitration Approaches

Feature Classic Nitration Green Chemistry Nitration
Reagents Conc. HNO₃ / H₂SO₄ (hazardous, corrosive) Metal nitrates (e.g., Ca(NO₃)₂), electrochemical methods
Conditions Often requires low temperatures and careful control Can utilize microwave irradiation or UV light
By-products Acidic waste streams Generally less hazardous waste

| Safety | High risk due to corrosive and strongly oxidizing acids | Improved safety profile with milder reagents |

Sequential Functionalization Strategies: Bromination Pre- or Post-Nitration

The order in which the bromo and nitro groups are introduced onto the dibenzo[b,d]furan ring is crucial for obtaining the desired 3-bromo-4-nitro isomer. The synthesis typically involves the bromination of dibenzofuran, followed by nitration. evitachem.com

The rationale for this sequence is based on the directing effects of the substituents in electrophilic aromatic substitution. Bromine is an ortho-, para-directing deactivator. When dibenzofuran is first brominated, the bromine atom preferentially adds to the 3-position. In the subsequent nitration step, the existing bromine atom at the 3-position directs the incoming electrophile (the nitro group) to the adjacent 4-position.

If nitration were performed first, the nitro group (a strong deactivator and meta-director) would be introduced at one of the active positions of dibenzofuran (e.g., position 2 or 3). A subsequent bromination would then be directed by the nitro group to a meta position, which would not yield the desired 3-bromo-4-nitro product. Therefore, the sequence of bromination followed by nitration is the required strategy. evitachem.com In cases with strongly deactivated aromatic compounds, the presence of nitric acid can be necessary to facilitate bromination. scirp.org

Flow Chemistry and Continuous Processing for Synthesis of this compound

Nitration reactions are notoriously exothermic and can pose significant safety risks, especially on a large scale. seqens.com Flow chemistry, or continuous processing, offers a safer and more efficient alternative to traditional batch production for such hazardous reactions. seqens.comnih.gov

In a flow chemistry setup, reactants are pumped through a network of tubes or channels where the reaction occurs. seqens.com This approach offers several key advantages for the synthesis of this compound:

Enhanced Safety: The small reaction volumes at any given time minimize the risk of thermal runaways. seqens.com Potentially unstable or explosive intermediates, such as acetyl nitrate, can be generated in-situ and used immediately, avoiding their hazardous accumulation. nih.govnih.govresearchgate.netchemrxiv.org

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, enabling precise temperature control. seqens.com

Increased Efficiency: Continuous processing can lead to faster reactions (minutes instead of hours) and higher yields due to optimized mixing and temperature control. seqens.comnih.gov

Reproducibility and Scalability: Automated flow systems provide excellent reproducibility, and scaling up production is more straightforward than with batch processes. nih.govnih.gov

A continuous flow platform could be designed for the nitration of 3-bromodibenzo[b,d]furan, potentially using a mild nitrating agent like acetyl nitrate generated in-situ, to produce this compound safely and efficiently. nih.govresearchgate.net

Catalytic Synthesis of this compound: Homogeneous and Heterogeneous Systems

The use of catalysts can enhance the rate and selectivity of both bromination and nitration reactions. Catalytic systems are broadly classified as homogeneous (catalyst is in the same phase as the reactants) or heterogeneous (catalyst is in a different phase). mdpi.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst precursor is converted into the active catalytic species within the reaction medium. mdpi.com For the synthesis of this compound, Lewis acids or Brønsted acids could be used as homogeneous catalysts to activate the electrophile in either the bromination or nitration step, allowing the reaction to proceed under milder conditions. The combination of homogeneous and heterogeneous catalysis has also been explored as a promising method for the hydrogenation of aromatic compounds, a principle that could be adapted for other transformations. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and product purification, as they can be easily separated from the reaction mixture by filtration. mdpi.com Solid acid catalysts, such as zeolites or sulfated zirconia, could potentially be employed for the nitration of 3-bromodibenzo[b,d]furan. These catalysts can provide shape selectivity and may lead to improved regioselectivity. Compared to homogeneous catalysts, heterogeneous systems often provide better thermal stability and are more easily recycled, making them attractive for industrial processes. mdpi.com The development of effective heterogeneous catalysts for the specific functionalization of dibenzofuran derivatives remains an active area of research.

Mechanistic Investigations of Chemical Reactivity and Transformations of 3 Bromo 4 Nitrodibenzo B,d Furan

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromo Position

The presence of a strongly electron-withdrawing nitro group positioned ortho to the bromine atom makes the aromatic ring electron-deficient and highly activated towards nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is a cornerstone for the functionalization of electron-poor aromatic systems. numberanalytics.com The general mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the nitro group, which provides significant stabilization. researchgate.net The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Substituent Effects on SNAr Reactivity

The rate of SNAr reactions is profoundly influenced by the nature of substituents on the aromatic ring, the leaving group, and the nucleophile. For 3-bromo-4-nitrodibenzo[b,d]furan, the key features are:

Electron-Withdrawing Group (EWG): The nitro (-NO₂) group at the C-4 position is the primary activating group. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the ring, making the C-3 position more electrophilic and stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Electron-withdrawing substituents are essential for SNAr to occur, as they lower the activation energy of the first, typically rate-determining, step. nih.gov

Leaving Group: The reactivity of the leaving group in SNAr reactions generally follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. numberanalytics.com This is because the rate-determining step is usually the formation of the Meisenheimer complex, not the departure of the leaving group. However, the ability of the leaving group to depart in the second step is still important. Bromine is an effective leaving group for SNAr reactions.

Nucleophile: The rate of reaction is also dependent on the strength and concentration of the nucleophile. numberanalytics.com Stronger nucleophiles, such as alkoxides (RO⁻) or amines (R₂NH), will react faster than weaker ones.

A hypothetical comparison of relative reaction rates with different nucleophiles is presented in Table 1.

Table 1: Hypothetical Relative Rate Constants for SNAr of this compound with Various Nucleophiles This table is for illustrative purposes, based on general SNAr principles, as specific experimental data for this compound was not found.

NucleophileReagent ExampleExpected Relative Rate (k_rel)
MethoxideSodium Methoxide (NaOCH₃)~150
PiperidinePiperidine~100
PhenoxideSodium Phenoxide (NaOPh)~10
HydroxideSodium Hydroxide (NaOH)~1

Catalyst Development for SNAr Reactions of this compound

While SNAr reactions on highly activated substrates like this compound often proceed without catalysis, certain catalysts can enhance reaction rates, improve selectivity, or enable the use of weaker nucleophiles. acsgcipr.org

Phase-Transfer Catalysis: For reactions involving a solid or aqueous nucleophile and an organic substrate, phase-transfer catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can be employed. These catalysts facilitate the transport of the nucleophilic anion into the organic phase, accelerating the reaction.

Metal Catalysis: Although distinct from cross-coupling reactions, some SNAr processes can be accelerated by Lewis or Brønsted acids. acsgcipr.orgresearchgate.net For instance, metal complexes can coordinate to the dibenzofuran's oxygen or the nitro group, increasing the electrophilicity of the aromatic ring. Transition metals like ruthenium can form π-complexes with the aromatic ring, which withdraws electron density and activates it towards nucleophilic attack. acsgcipr.orgresearchgate.net

Photoredox Catalysis: A more recent development involves the use of photoredox catalysts to generate highly reactive arene cation radicals from electron-rich arenes, which then readily react with nucleophiles. osti.gov However, for an electron-poor substrate like this compound, this pathway is less likely than the classical SNAr mechanism.

Mechanistic Elucidation via Kinetic Isotope Effects and Hammett Plots

To rigorously establish the mechanism of an SNAr reaction on this compound, several physical organic chemistry tools could be utilized.

Kinetic Isotope Effects (KIEs): The KIE is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (k_light/k_heavy). wikipedia.org For an SNAr reaction, a small or non-existent primary KIE would be expected when the isotopic substitution is at the leaving group (e.g., using a heavier bromine isotope), because the C-Br bond is not broken in the rate-determining step. libretexts.org Conversely, a small secondary KIE might be observed for isotopic substitution at the carbon atom undergoing attack, reflecting the change in hybridization from sp² to sp³ in the transition state. wikipedia.org Recent studies on some SNAr reactions have suggested that the mechanism can be concerted rather than stepwise, a hypothesis that could be tested using precise KIE measurements. springernature.com

Hammett Plots: The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship to quantify the effect of meta- and para-substituents on the rate or equilibrium constant of a reaction. wikipedia.org While this compound itself would be the substrate, a Hammett analysis could be performed by studying the reaction of a series of 3-bromo-4-nitrodibenzofuran derivatives with an additional substituent at a position like C-7 or C-8. The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. For an SNAr reaction, a large, positive ρ value is expected, confirming the buildup of negative charge in the transition state, which is stabilized by electron-withdrawing substituents (which have positive σ values). acs.orgwalisongo.ac.id

Table 2: Illustrative Hammett Plot Data for a Hypothetical SNAr Reaction This table illustrates the expected trend for the reaction of a substituted this compound with a nucleophile. Specific experimental data is not available.

Substituent (at C-7)Substituent Constant (σ_p)Hypothetical log(k/k₀)
-NO₂0.782.34
-CN0.661.98
-Br0.230.69
-H0.000.00
-CH₃-0.17-0.51
-OCH₃-0.27-0.81

Assuming a hypothetical ρ value of +3.0

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation in organic chemistry, providing access to various nitrogen-containing functional groups. acs.org The reaction typically proceeds through a series of intermediates. acs.org

Selective Reduction to Amino and Hydroxylamine (B1172632) Derivatives

The nitro group of this compound can be selectively reduced to either an amino (-NH₂) or a hydroxylamino (-NHOH) group by choosing appropriate reagents and conditions.

Reduction to Amines: Complete reduction to the corresponding 3-bromo-4-aminodibenzo[b,d]furan can be achieved using various methods. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a hydrogen source is a common and clean method. youtube.com Metal/acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective. youtube.com Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can also be used. rsc.orgosti.gov

Reduction to Hydroxylamines: The partial reduction of a nitro group to a hydroxylamine is more delicate and requires milder reducing agents. Reagents such as zinc dust in the presence of ammonium chloride (NH₄Cl) in an aqueous or alcoholic medium are often used to stop the reduction at the hydroxylamine stage. acs.org The reaction pathway involves the transfer of electrons and protons, first forming a nitroso intermediate, which is then further reduced to the hydroxylamine. rsc.org

Electrochemical Reduction Mechanisms

Electrochemical methods offer a green and highly controllable alternative for the reduction of nitroaromatic compounds. acs.org The reduction potential can be precisely tuned to achieve selective transformations. The electrochemical reduction of a nitroaromatic compound like this compound in a protic medium generally proceeds through a series of electron and proton transfer steps.

The typical pathway is as follows:

Nitro to Nitroso: A two-electron, two-proton reduction converts the nitro group to a nitroso group. Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Nitroso to Hydroxylamine: A further two-electron, two-proton reduction yields the hydroxylamine. Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Hydroxylamine to Amine: The final two-electron, two-proton reduction gives the amine product. Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

The final product can be controlled by adjusting the electrode potential, pH of the electrolyte, and the electrode material. acs.orgrsc.org In some cases, depending on the conditions, condensation reactions of the intermediates can occur, leading to the formation of azoxy, azo, or hydrazo compounds. rsc.org It is also possible that at very negative potentials, the C-Br bond could be reduced, leading to hydrodebromination.

Electrophilic Aromatic Substitution Reactions on the Dibenzo[b,d]furan Core

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the reactivity of the dibenzo[b,d]furan nucleus in this compound is significantly modulated by its substituents. The interplay of their electronic effects dictates the regioselectivity and rate of substitution.

The introduction of additional functional groups onto the this compound scaffold via electrophilic aromatic substitution is a challenging yet crucial endeavor for the synthesis of more complex derivatives. The existing bromo and nitro groups profoundly influence the outcome of these reactions.

Halogenation: Further halogenation of this compound is anticipated to be a difficult transformation due to the deactivating nature of both the bromo and nitro substituents. libretexts.org The reaction, typically carried out with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), proceeds through the formation of a highly reactive electrophile that attacks the aromatic ring. libretexts.org The presence of the deactivating groups raises the activation energy for the formation of the sigma complex (arenium ion), thereby slowing down the reaction rate. libretexts.org Regioselective bromination is a significant area of study, with various reagents and conditions being developed to control the position of the incoming electrophile. nih.gov

Sulfonation and Alkylation: Similar to halogenation, sulfonation (using fuming sulfuric acid) and Friedel-Crafts alkylation and acylation are expected to be sluggish. The strong deactivation of the ring makes it less nucleophilic and thus less reactive towards the electrophiles generated in these reactions. For instance, Friedel-Crafts reactions are often incompatible with strongly deactivated substrates.

Detailed experimental studies on the halogenation, sulfonation, and alkylation of this compound are not extensively reported in the public domain, likely due to the synthetic challenges posed by the deactivated nature of the substrate.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the bromo and nitro groups. libretexts.orgpressbooks.pubmasterorganicchemistry.com

Bromo Group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. libretexts.org However, it possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. pressbooks.pub Consequently, the bromo group is an ortho, para-director. pressbooks.pubmasterorganicchemistry.com

Nitro Group: The nitro group is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. libretexts.org This deactivation is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and therefore the preferred site for electrophilic attack. The nitro group is a meta-director. masterorganicchemistry.comlibretexts.org

Substituent Electronic Effect Directing Effect
Bromo (-Br)Inductively withdrawing, resonance donating (overall deactivating)ortho, para
Nitro (-NO₂)Inductively and resonance withdrawing (strongly deactivating)meta
Furan (B31954) Oxygen (-O-)Resonance donating (activating)ortho, para

Metal-Mediated and Catalytic Coupling Reactions of this compound

The presence of a bromine atom in this compound opens up avenues for a variety of metal-mediated and catalytic coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing complex organic molecules. The bromo substituent at the 3-position serves as a handle for these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. semanticscholar.orgresearchgate.net It is anticipated that this compound could undergo Suzuki coupling with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. semanticscholar.orglookchem.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve good yields, especially given the electronic nature of the substrate. lookchem.comnih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.canih.gov

Reaction Organometallic Reagent Bond Formed
SuzukiOrganoboronC-C
StilleOrganotinC-C
SonogashiraTerminal AlkyneC-C (sp²-sp)
NegishiOrganozincC-C

Copper-catalyzed reactions offer a valuable alternative and sometimes complementary approach to palladium-catalyzed couplings. nih.gov Copper catalysis is particularly effective for forming C-O and C-N bonds (Ullmann condensation) and has also been employed in C-C bond formation. For instance, copper-catalyzed heteroannulation reactions have been used to synthesize substituted furans. nih.gov While specific applications to this compound are not documented, the bromo substituent could potentially participate in copper-catalyzed coupling reactions with phenols, amines, or other nucleophiles.

Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.govethernet.edu.et This approach involves the direct cleavage of a C-H bond and its subsequent conversion into a C-C or C-heteroatom bond, often mediated by a transition metal catalyst.

For this compound, C-H activation could potentially occur at various positions on the dibenzo[b,d]furan core. The regioselectivity would be influenced by the directing effects of the existing substituents and the specific catalytic system employed. Palladium and copper are common catalysts for such transformations. researchgate.net For example, palladium-catalyzed intramolecular C-H/C-H coupling has been used to synthesize thieno[3,2-b]benzofurans. researchgate.net While challenging, the development of C-H activation strategies for this compound could provide novel and efficient routes to a wide range of derivatives.

Photochemical Transformations of this compound

Research into the photochemical behavior of related nitroaromatic and brominated aromatic compounds suggests that this compound would likely undergo complex transformations upon exposure to light. However, without specific studies, the precise pathways and mechanisms remain speculative.

Photo-induced Debromination and Denitration Pathways

No specific experimental data on the photo-induced debromination and denitration of this compound has been found. In related nitroaromatic compounds, photochemical cleavage of the carbon-nitro bond (C–NO2) can occur, leading to denitration. Similarly, aryl bromides can undergo photolytic cleavage of the carbon-bromine (C–Br) bond. The relative quantum yields of these two competing pathways would be highly dependent on the excitation wavelength, solvent, and the electronic properties of the excited state.

Excited State Dynamics and Reaction Mechanisms

A detailed understanding of the excited state dynamics is crucial for elucidating the mechanisms of photochemical reactions. For nitroaromatic compounds, the photochemistry is often dictated by the nature of the lowest excited singlet and triplet states (e.g., n,π* or π,π* character) and the efficiency of intersystem crossing between them. The presence of both a bromo and a nitro substituent on the dibenzo[b,d]furan scaffold would influence the excited state lifetimes and decay pathways. However, no specific studies on the excited state dynamics of this compound are available.

Thermal Decomposition and Stability Studies (Mechanistic Focus)

Information regarding the thermal stability and decomposition mechanisms of this compound is not present in the surveyed scientific literature. For many nitroaromatic compounds, thermal decomposition is initiated by the homolytic cleavage of the C–NO2 bond, which is often the weakest bond in the molecule. The subsequent reactions of the resulting radicals would lead to a complex mixture of products. The presence of the bromine atom could also influence the decomposition pathway, potentially through the cleavage of the C–Br bond at elevated temperatures. Without experimental data from techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), a mechanistic discussion remains speculative.

Derivatization Chemistry and Advanced Synthetic Applications of 3 Bromo 4 Nitrodibenzo B,d Furan

3-Bromo-4-nitrodibenzo[b,d]furan as a Versatile Synthetic Building Block

This compound is a highly versatile synthetic intermediate due to the orthogonal reactivity of its two key functional groups: the bromo substituent at the 3-position and the nitro group at the 4-position. The carbon-bromine bond is a well-established handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. wikipedia.orgmdpi.com These reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of a wide variety of aryl, vinyl, or alkyl groups to the dibenzofuran (B1670420) core. organic-chemistry.orglibretexts.org

Concurrently, the nitro group offers a different set of synthetic possibilities. It can be readily reduced under standard conditions (e.g., using tin(II) chloride, iron, or catalytic hydrogenation) to form a primary amine, 3-bromo-4-aminodibenzo[b,d]furan. This amino group is a versatile nucleophile and a precursor for diazotization reactions, allowing for the introduction of a host of other functionalities, including hydroxyl, cyano, and other halogen groups. The presence of these two distinct reactive sites allows for a stepwise functionalization strategy, greatly expanding the range of accessible derivatives from a single starting material.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The synthesis of complex, extended π-systems is a major application of this compound. The bromo group is instrumental in constructing larger PAHs by serving as an anchor point for cross-coupling reactions.

Key Cross-Coupling Reactions for PAH Synthesis:

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling Arylboronic acid or ester Pd(PPh₃)₄, Pd(OAc)₂, etc., with a base (e.g., K₂CO₃, CsF) C(sp²)-C(sp²)
Negishi Coupling Organozinc reagent Pd or Ni catalyst C(sp²)-C(sp²), C(sp²)-C(sp³)
Heck Coupling Alkene Pd catalyst with a base C(sp²)-C(sp²)

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(sp²)-C(sp) |

By employing these methods, researchers can fuse or link the dibenzofuran core to other aromatic systems like naphthalene, pyrene, or carbazole, thereby creating large, structurally defined PAHs with tailored electronic and photophysical properties. nih.govbiointerfaceresearch.com

Furthermore, the transformation of the nitro group into an amine opens pathways for the synthesis of novel heterocycles. The resulting 3-bromo-4-aminodibenzo[b,d]furan can undergo condensation and cyclization reactions. For instance, reaction with diketones can lead to the formation of pyrrole or quinoline-type structures fused to the dibenzofuran skeleton. This dual approach of C-C bond formation via the bromo group and heterocycle formation via the amine group makes this building block exceptionally powerful for creating diverse and complex molecular architectures.

Preparation of Functionalized Dibenzofuran-Based Materials Precursors

Dibenzofuran derivatives are of significant interest in materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs). nih.gov The rigid, planar structure and electronic properties of the dibenzofuran core make it an excellent scaffold for host materials in phosphorescent OLEDs. This compound serves as a key starting material for precursors to these advanced materials.

Through Suzuki or Negishi coupling at the bromine position, functional groups known to enhance charge transport or tune the triplet energy, such as carbazole or triphenylamine moieties, can be introduced. nih.gov The nitro group can be converted to other functionalities that modulate the electronic character of the molecule. For example, its reduction to an amine introduces a strong electron-donating group, which can be further acylated or alkylated to fine-tune the highest occupied molecular orbital (HOMO) level of the material. The ability to selectively modify both the C3 and C4 positions allows for precise control over the final electronic and physical properties of the material precursor.

Regiocontrolled Elaboration of the Dibenzo[b,d]furan Core

The substituents present on this compound exert strong directing effects, enabling highly regiocontrolled subsequent functionalization of the aromatic core. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution, while the bromo group is a deactivating ortho-, para-director. Their combined influence directs any further electrophilic attack to specific, predictable positions on the dibenzofuran rings.

More significantly, the stepwise transformation of the existing functional groups provides a powerful strategy for regiocontrolled elaboration.

Initial Coupling: A Suzuki or other cross-coupling reaction at the C3-Br position installs a new group.

Nitro Group Transformation: The nitro group at C4 is then reduced to an amine. This new amino group is a strongly activating, ortho-, para-director.

Second Functionalization: The presence of the amine at C4 now activates the A-ring for selective electrophilic substitution at the positions ortho and para to it (C2 and the now-occupied C4).

This controlled, sequential approach allows for the synthesis of polysubstituted dibenzofurans with a substitution pattern that would be difficult to achieve through other methods. epa.govnih.gov

Exploration of Novel Reaction Pathways for Derivatization

Beyond the well-established cross-coupling and nitro reduction pathways, this compound is a substrate for exploring more novel derivatization strategies. One such area is photochemistry; nitrodibenzofuran (NDBF) derivatives are known to function as photocleavable or "caging" groups. iris-biotech.denih.gov The nitro group makes the molecule sensitive to UV or two-photon excitation, which can trigger specific chemical transformations. researchgate.net This property could be exploited to deprotect a functional group or to initiate a reaction cascade in a spatially and temporally controlled manner, which is highly valuable in biology and materials science. iris-biotech.denih.gov

Another advanced strategy is the use of C-H activation. While the bromo group provides a specific site for reaction, modern catalytic methods can directly functionalize the C-H bonds at other positions on the dibenzofuran nucleus. rsc.orgresearchgate.net By carefully choosing catalysts and directing groups, it is possible to introduce new substituents at positions that are not readily accessible through classical electrophilic substitution, offering alternative pathways for derivatization.

Multi-component Reactions Incorporating 3-Bromo-4-nitrodibenzofuran

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. rsc.orgacs.org While this compound cannot be used directly in most MCRs, its amino derivative is an excellent substrate.

After the straightforward reduction of the nitro group to an amine, the resulting 3-bromo-4-aminodibenzo[b,d]furan can serve as the amine component in various MCRs. A prime example is the Ugi four-component reaction. wikipedia.orgorganic-chemistry.org In this reaction, the aminodibenzofuran could be combined with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex, peptide-like molecule incorporating the rigid dibenzofuran scaffold.

Example of a Potential Ugi Reaction Scheme:

Component 1 (Amine) Component 2 (Aldehyde) Component 3 (Carboxylic Acid) Component 4 (Isocyanide) Resulting Structure

This strategy allows for the rapid generation of diverse chemical libraries based on the dibenzofuran core, which is highly advantageous for medicinal chemistry and drug discovery programs. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Nitrodibenzo B,d Furan and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 3-Bromo-4-nitrodibenzo[b,d]furan, with its rigid and complex aromatic system, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful tools that reveal correlations between different nuclei, providing detailed information about molecular connectivity and spatial relationships. wikipedia.orgic.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic rings, such as H-1 and H-2, and between H-6, H-7, H-8, and H-9, helping to trace the proton networks within the dibenzofuran (B1670420) scaffold.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹J-CH coupling). sdsu.eduyoutube.com It is invaluable for assigning carbon resonances by linking them to their known proton partners. Each CH group in the molecule would produce a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J-CH, ³J-CH). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. For instance, the proton at position 1 (H-1) would show an HMBC correlation to the carbon bearing the bromine atom (C-3) and the quaternary carbon C-4a, confirming the substitution pattern on the A-ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net In a rigid molecule like this, NOESY can confirm assignments by showing spatial proximity between protons on adjacent rings or between substituents and the main framework. For example, a NOESY cross-peak between H-1 and H-9 would confirm their spatial relationship across the furan (B31954) oxygen.

The combined application of these techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra. Expected chemical shifts are influenced by the electron-withdrawing nitro group and the halogen substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. (Note: Data is predicted based on analysis of similar substituted dibenzofuran and bromo-nitroaromatic compounds. nih.govnih.govrsc.org Actual values may vary.)

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key HMBC Correlations (from H to C)
1114.58.25 (d)C-2, C-3, C-9b
2125.07.70 (t)C-1, C-4, C-4a
3118.0--
4145.0--
4a123.5--
5a155.0--
6122.07.65 (d)C-7, C-8, C-9a
7129.07.50 (t)C-6, C-8, C-9
8124.57.60 (t)C-6, C-7, C-9a
9112.07.95 (d)C-5a, C-7, C-8
9a156.5--
9b128.0--

Solid-State NMR for Polymorph Characterization

The existence of different crystalline forms, or polymorphs, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphism because the NMR spectrum is highly sensitive to the local environment of each nucleus in the crystal lattice. europeanpharmaceuticalreview.comresearchgate.net

Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra. Even subtle changes in molecular conformation, intermolecular interactions (like π-π stacking), and crystal packing between polymorphs lead to measurable differences in chemical shifts. nih.govnih.gov For example, a carbon atom involved in a different packing arrangement in Polymorph A versus Polymorph B will have a different chemical shift. Furthermore, crystallographically non-equivalent molecules within the same crystal unit cell will give rise to multiple peaks for a single carbon type, providing a fingerprint of that specific crystal form. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used to acquire high-resolution spectra of solid samples.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), it offers detailed insights into the fragmentation pathways of a molecule, which aids in its structural confirmation.

Fragmentation Pathway Analysis

In MS/MS analysis, the molecular ion ([M]⁺˙) of this compound is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern provides a structural fingerprint. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and nitric oxide (NO). strath.ac.ukyoutube.com The dibenzofuran core is quite stable, but can undergo fragmentation through the loss of carbon monoxide (CO). researchgate.net

A plausible fragmentation pathway for this compound would likely involve the following steps:

Initial loss of the nitro group: [M - NO₂]⁺

Subsequent loss of carbon monoxide: [M - NO₂ - CO]⁺

Loss of the bromine atom: [M - Br]⁺ or from other fragments.

Table 2: Plausible HRMS and MS/MS Fragmentation Data for this compound. (Note: Based on general fragmentation patterns of related compounds. researchgate.netnih.gov)

m/z (Calculated)FormulaDescription of Fragment
290.9582C₁₂H₆⁷⁹BrNO₃Molecular Ion [M]⁺˙
292.9562C₁₂H₆⁸¹BrNO₃Molecular Ion [M+2]⁺˙
244.9633C₁₂H₆⁷⁹BrOLoss of NO₂
216.9684C₁₁H₆⁷⁹BrLoss of NO₂ and CO
212.0497C₁₂H₆NO₃Loss of Br
138.0419C₁₁H₆Loss of Br, NO₂, and CO

Isotopic Abundance Analysis for Elemental Composition

HRMS allows for the determination of a molecule's elemental formula by measuring its exact mass to several decimal places. A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. libretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.uk

This results in a characteristic pair of peaks in the mass spectrum for any fragment containing a single bromine atom. The molecular ion (M) will appear as two peaks of almost equal intensity, separated by two mass units: the [M]⁺˙ peak containing ⁷⁹Br and the [M+2]⁺˙ peak containing ⁸¹Br. libretexts.orgnumberanalytics.com This 1:1 ratio is a definitive indicator for the presence of one bromine atom in the molecule or fragment ion.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound.

IonCalculated m/zRelative Abundance (%)
[C₁₂H₆⁷⁹BrNO₃]⁺˙290.9582100.0
[C₁₂H₆⁸¹BrNO₃]⁺˙292.956297.3
Other Isotopes (¹³C, ¹⁵N, ¹⁷O, ¹⁸O)>291.9<15

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique would determine the exact bond lengths, bond angles, and torsion angles of this compound.

For a substituted dibenzofuran, key structural parameters include the planarity of the fused ring system and the orientation of the bromo and nitro substituents relative to the aromatic plane. asianpubs.org Analysis of related structures, such as other bromo-nitro-aromatics, shows that nitro groups can be twisted out of the plane of the aromatic ring to which they are attached. nih.govunivie.ac.at

The crystal packing would also be revealed, showing intermolecular interactions such as π-π stacking of the aromatic systems and potential halogen bonding involving the bromine atom. This information is crucial for understanding the solid-state properties of the material.

Table 4: Representative Crystallographic Data for a Substituted Bromo-Nitro-Aromatic Fused System. (Note: This data is hypothetical and based on typical values for similar structures, such as those found for other substituted benzofurans and bromo-nitro-aromatics. asianpubs.orgunivie.ac.atresearchgate.net)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.20
b (Å)11.50
c (Å)15.30
β (°)95.5
Volume (ų)1260
Z (molecules/unit cell)4
C-Br Bond Length (Å)1.90
C-N Bond Length (Å)1.48
Dihedral Angle (Ring A vs. Ring C)~1.5°
Dihedral Angle (Nitro Group vs. Ring A)~45°

Determination of Molecular Geometry and Conformation

DFT calculations, employing a suitable basis set (e.g., B3LYP/6-311G(d,p)), would reveal key geometric parameters. The dibenzo[b,d]furan core is expected to be largely planar, although minor puckering of the furan ring may occur. The bromine atom and the nitro group, being relatively bulky substituents, will influence the local geometry. The C-Br bond length is anticipated to be in the range of 1.88-1.92 Å, and the C-N bond of the nitro group around 1.47-1.50 Å. The bond angles within the aromatic rings will likely deviate slightly from the ideal 120° due to the electronic effects of the substituents. A critical parameter is the dihedral angle of the nitro group relative to the plane of the benzene (B151609) ring, which is influenced by steric hindrance from the adjacent bromine atom.

Table 1: Predicted Molecular Geometry of this compound (Theoretical Data)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-N (Nitro) Bond Length~1.49 Å
O-N-O (Nitro) Bond Angle~125°
Dihedral Angle (C-C-N-O)~40-60°

Note: These values are estimations based on known data for similar brominated and nitrated aromatic compounds and would require specific computational studies for precise determination.

Supramolecular Interactions in the Solid State

In the solid state, the arrangement of this compound molecules is governed by a variety of non-covalent interactions. These supramolecular forces dictate the crystal packing and influence the material's physical properties.

Given the functional groups present, several types of interactions are expected. The nitro group is a strong hydrogen bond acceptor, and if any suitable hydrogen bond donors are present in the crystal structure (e.g., from co-crystallized solvent molecules), O···H interactions would be significant. Halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) to interact with a nucleophile, is another possibility. Furthermore, π-π stacking interactions between the electron-deficient aromatic rings, influenced by the electron-withdrawing nitro group, are likely to play a crucial role in the crystal packing. These interactions often lead to layered or herringbone packing motifs.

Table 2: Potential Supramolecular Interactions in Crystalline this compound

Interaction TypeDonor/Acceptor AtomsExpected Distance/Geometry
Hydrogen BondingO (nitro) as acceptorO···H distances of ~2.0-2.5 Å
Halogen BondingBr as donor, O/N as acceptorBr···O/N distances slightly less than the sum of van der Waals radii
π-π StackingAromatic ringsInter-planar distances of ~3.3-3.8 Å

Note: The actual presence and geometry of these interactions are dependent on the specific crystal packing, which can only be definitively determined by X-ray diffraction analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule and their local chemical environment.

Elucidation of Functional Group Presence and Environment

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The exact positions of these bands are sensitive to the electronic environment and conjugation.

The C-Br stretching vibration is expected in the lower frequency region, generally between 500 and 650 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending modes would provide information about the substitution pattern on the aromatic rings. The dibenzofuran core itself will have characteristic ring stretching and deformation modes.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1335 - 1370
Aromatic C-HStretch3000 - 3100
C-BrStretch500 - 650
Dibenzofuran CoreRing Stretch1400 - 1600

Computational-Assisted Spectral Assignment

To accurately assign the multitude of bands in the experimental IR and Raman spectra, computational methods are invaluable. DFT calculations can predict the vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific atomic motion within the molecule. This approach is particularly useful for complex molecules where many vibrational modes can overlap. Scaling factors are often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and electronic structure.

Investigation of Electronic Transitions and Conjugation

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated dibenzofuran ring system. The presence of the nitro group, a strong chromophore, will likely result in a red-shift of the absorption maxima compared to the parent dibenzofuran. Typical absorption bands for similar nitroaromatic compounds appear in the range of 250-400 nm. The bromine substituent is expected to have a lesser, but still noticeable, effect on the electronic transitions.

Fluorescence spectroscopy can provide further information about the excited states of the molecule. Dibenzofuran and its derivatives are often fluorescent. However, the presence of the nitro group can lead to fluorescence quenching through intersystem crossing or other non-radiative decay pathways. The fluorescence properties, including the quantum yield and lifetime, would be highly dependent on the solvent polarity and the specific electronic coupling between the nitro group and the dibenzofuran core.

Table 4: Anticipated Electronic Transition Data for this compound

SpectroscopyParameterExpected Range
UV-Visλ_max (π→π*)250 - 400 nm
FluorescenceEmission λ_maxPotentially weak or quenched

Note: These are generalized predictions. The actual spectral data can be influenced by solvent effects and specific molecular conformation.

Rotational Spectroscopy (Microwave Spectroscopy)

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and structure of molecules in the gas phase. By measuring the frequencies of rotational transitions, it is possible to determine the rotational constants (A, B, and C) of a molecule, which are inversely proportional to its moments of inertia. These constants are unique to the molecule's specific three-dimensional structure.

As of the current date, no specific microwave spectroscopy data has been published for this compound. However, theoretical calculations can provide predicted rotational constants based on the optimized geometry of the molecule. Such calculations for the parent molecule, dibenzofuran, and its substituted derivatives offer a basis for what to expect.

A theoretical study on nitrodibenzofuran isomers has reported calculated dipole moments, which are a prerequisite for a molecule to have a rotational spectrum. nih.gov The magnitude and orientation of the dipole moment will determine the intensity of the rotational transitions.

Table 2: Calculated Dipole Moments of Nitrodibenzofuran (NDF) Isomers

IsomerDipole Moment (Debye)
1-NDF4.86
2-NDF5.25
3-NDF4.41
4-NDF3.82

Source: Theoretical study of nitrodibenzofurans. nih.gov

For this compound, the presence of both bromo and nitro substituents would result in a significant dipole moment, making it a suitable candidate for rotational spectroscopy studies. The precise rotational constants would depend on the exact positions of the substituents and the resulting changes in the molecule's mass distribution and geometry. The analysis of the rotational spectra of different isotopologues (e.g., containing ¹³C or ¹⁸O) would allow for a precise determination of the bond lengths and angles in the molecule.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Nitrodibenzo B,d Furan

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-Bromo-4-nitrodibenzo[b,d]furan, both Density Functional Theory (DFT) and ab initio methods would be invaluable. DFT, with its balance of computational cost and accuracy, is a popular choice for systems of this size. Functionals such as B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to predict a wide range of molecular properties. Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

Geometric Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would reveal crucial information about bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic effects of the bromo and nitro substituents on the dibenzofuran (B1670420) core.

Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be correlated with experimental spectra to aid in the structural characterization of the compound.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
C-Br Bond LengthData Not Available
C-N Bond LengthData Not Available
O-N Bond LengthData Not Available
C-O-C AngleData Not Available
Dihedral Angle (Bromo-Nitro)Data Not Available

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

An analysis of the electronic structure provides a deep understanding of a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the distribution of these orbitals would likely be influenced by the electron-withdrawing nitro group and the halogen atom.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, providing insights that are often difficult to obtain experimentally.

Computational Elucidation of Reaction Mechanisms

By mapping the potential energy surface, computational chemists can elucidate the step-by-step mechanism of a chemical reaction. This involves locating the transition state structures that connect reactants to products. For this compound, one could investigate, for example, the mechanism of its synthesis or its potential reactions, such as nucleophilic aromatic substitution.

Prediction of Reactivity and Regioselectivity

Computational models can predict where a reaction is most likely to occur on a molecule. By analyzing properties such as electrostatic potential maps and Fukui functions, the regioselectivity of reactions involving this compound could be predicted. This would be particularly useful in guiding synthetic efforts to modify the molecule at specific positions.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

A significant advantage of computational chemistry is its ability to predict various spectroscopic properties. As mentioned, vibrational frequency calculations yield predicted IR and Raman spectra. Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Time-dependent DFT (TD-DFT) can be employed to simulate the electronic transitions that give rise to UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted Data
¹³C NMR Chemical ShiftsData Not Available
¹H NMR Chemical ShiftsData Not Available
Key IR Vibrational FrequenciesData Not Available
UV-Vis λmaxData Not Available

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, which compute the movements of atoms in a molecular system over time, can provide valuable insights into the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules.

Although no specific MD simulations for this compound have been reported, studies on the parent dibenzo[b,d]furan molecule in the presence of solvents like water and alcohols offer a foundational understanding of the potential intermolecular interactions. These studies, combining spectroscopic methods with theoretical analyses, reveal that dibenzofuran can engage in different types of non-covalent interactions. researchgate.net

For instance, with water, the preferred interaction site is the oxygen atom of the furan (B31954) ring, forming an OH∙∙∙O hydrogen bond. researchgate.net However, with larger alcohol molecules like methanol (B129727) and tert-butyl alcohol, interactions with the π-system of the benzene (B151609) rings become more significant. researchgate.net This indicates a delicate balance between different potential docking sites on the dibenzofuran scaffold, influenced by the nature of the solvent. researchgate.net

For this compound, one would expect these fundamental interaction modes to persist. The presence of the nitro and bromo substituents would likely introduce additional complexity. The nitro group, with its oxygen atoms, could act as a hydrogen bond acceptor, potentially competing with the furan oxygen. The electron-withdrawing nature of both substituents would also modulate the electrostatic potential of the aromatic rings, influencing π-stacking and other non-covalent interactions. MD simulations, were they to be performed, would be instrumental in mapping out these complex potential energy surfaces and predicting the dominant conformational and interactional behaviors in various solvent environments.

Aromaticity Analysis of the Dibenzo[b,d]furan Core

Aromaticity is a key concept in chemistry that describes the special stability and reactivity of certain cyclic, planar molecules with a delocalized system of π-electrons. The dibenzo[b,d]furan core is an aromatic system, consisting of two benzene rings fused to a central furan ring. wikipedia.org The degree of aromaticity can be quantified using various computational methods, including geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS).

The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic system and values close to 0 suggesting a non-aromatic one. researchgate.net NICS calculations, on the other hand, probe the magnetic shielding at the center of a ring system; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. nih.govsemanticscholar.org

Studies on the parent dibenzofuran and related heterocyclic systems show that the fusion of the rings results in a complex distribution of aromaticity. While the two outer benzene rings are expected to retain significant aromatic character, the central furan ring's contribution is influenced by its fusion to the benzene rings.

The introduction of substituents, such as the bromo and nitro groups in this compound, would further modulate the aromaticity of the core. Both the bromine atom and the nitro group are electron-withdrawing. Their presence on one of the benzene rings would be expected to decrease the electron density of that ring, thereby reducing its local aromaticity. This perturbation of the electronic structure could also have a more subtle, long-range effect on the aromaticity of the other rings in the molecule.

Quantitative prediction of these effects would require specific computational studies on this compound. Such studies would likely employ density functional theory (DFT) calculations to optimize the molecule's geometry and then compute aromaticity indices like HOMA and NICS for each of the three rings. This would provide a detailed picture of how the electronic perturbations introduced by the bromo and nitro substituents are distributed across the entire dibenzo[b,d]furan framework.

Below is a hypothetical data table illustrating the kind of results that a NICS analysis might yield for the individual rings of this compound, based on general principles of substituent effects on aromaticity. NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring, a common variant of the method.

Table 1: Hypothetical NICS(1) Values for the Rings of this compound

Ring Description Expected NICS(1) (ppm) Implied Aromaticity
A Unsubstituted Benzene Ring Highly Negative High
B Substituted Benzene Ring Moderately Negative Reduced
C Central Furan Ring Slightly Negative to Neutral Low

Advanced Analytical Techniques for Detection and Quantification of 3 Bromo 4 Nitrodibenzo B,d Furan

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile or thermally labile compounds like 3-Bromo-4-nitrodibenzo[b,d]furan. Its versatility is enhanced by coupling with various advanced detectors.

HPLC coupled with an Ultraviolet-Visible (UV/Vis) detector is a robust method for the quantification of this compound. The aromatic nature and the presence of the nitro group, a strong chromophore, allow for sensitive detection. The method's accuracy relies on the precise measurement of absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax) for the compound. For nitrated aromatic compounds, detection wavelengths are often in the lower UV range. nih.gov

A typical HPLC-UV/Vis method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous component (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution is often employed to ensure adequate separation from matrix components and other related compounds.

Table 1: Illustrative HPLC-UV/Vis Parameters for Analysis of Aromatic Compounds

Parameter Value/Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV/Vis Diode Array Detector (DAD)
Wavelength Set at λmax (e.g., ~212 nm for nitrate (B79036) ions) nih.gov

| Column Temp. | 30 °C |

This table presents typical starting conditions for method development for aromatic compounds; optimization for this compound would be required.

For ultra-trace level detection and unambiguous identification, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in negative mode, which is highly effective for nitroaromatic compounds. nih.gov The resulting molecular ion is then fragmented, and specific fragment ions are monitored, providing a high degree of certainty in identification, even in complex matrices. nih.gov

The use of HPLC-MS/MS conforms to reference methods for identifying energetic contaminants and their degradation products in various environmental samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound may have limited volatility, GC-MS analysis is highly relevant, particularly for the broader class of mixed halogenated dibenzofurans. nih.gov The technique offers high chromatographic resolution and definitive identification based on mass spectra.

For compounds like polybrominated dibenzofurans (PBDFs), high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is required for sensitive and specific analysis due to the large number of potential congeners and the low concentrations typically found in samples. researchgate.net Methodological challenges include potential thermal degradation in the GC inlet, which can be mitigated by using shorter columns and optimized injection techniques. researchgate.netthermofisher.com

Tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity by monitoring specific multiple reaction monitoring (MRM) transitions, which is crucial for distinguishing target analytes from complex matrix interferences. nih.govnih.gov This approach has been successfully applied to the analysis of mixed bromo/chloro dibenzofurans in soil samples, demonstrating its capability for complex halogenated aromatics. nih.govresearchgate.net

Table 2: Representative GC-MS/MS Parameters for Halogenated Dibenzofurans

Parameter Value/Condition Source
GC Column TRACE TR-5MS, 15 m x 0.25 mm, 0.1 µm film thermofisher.com
Carrier Gas Helium, 1 mL/min thermofisher.com
Injector Temp. 280 °C thermofisher.com
Oven Program 120°C (2 min), ramp 15°C/min to 230°C, ramp 5°C/min to 270°C, ramp 10°C/min to 330°C (5 min) thermofisher.com
Ionization Mode Electron Ionization (EI), 40 eV thermofisher.com
MS Mode Multiple Ion Detection (MID) or Multiple Reaction Monitoring (MRM) nih.govthermofisher.com

| Source Temp. | 270 °C | thermofisher.com |

These parameters, used for polybrominated diphenyl ethers, serve as a strong starting point for the analysis of this compound, with adjustments expected based on the analyte's specific properties.

Supercritical Fluid Chromatography (SFC) Method Development

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org SFC combines advantages of both HPLC and GC, offering fast, efficient, and environmentally friendly separations. nih.govlibretexts.org It is particularly well-suited for the analysis and purification of moderately polar and thermally labile molecules. wikipedia.org

For a compound like this compound, SFC method development would focus on selecting an appropriate stationary phase and a co-solvent (modifier) to achieve the desired selectivity. A variety of columns, including those with aromatic or short-chain alkyl stationary phases, can be screened. nih.gov The elution order in SFC is often related to the polarity of the analytes. nih.gov The technique is increasingly used for separations in the pharmaceutical industry and for the analysis of complex mixtures like unconventional oils containing oxygenated polycyclic aromatic compounds. wikipedia.orgnih.gov

Table 3: Key Considerations for SFC Method Development

Parameter Description Relevance
Stationary Phase Column chemistry (e.g., silica, diol, ethyl pyridine, 2-picolylamine) Critical for achieving selectivity and resolution. nih.gov
Mobile Phase Supercritical CO2 with an organic modifier (e.g., methanol (B129727), ethanol) Modifier type and concentration are adjusted to fine-tune retention and peak shape.
Additives Acids, bases, or salts added to the modifier Can significantly improve peak shape and resolution for polar or ionizable analytes. nih.gov
Backpressure Maintained by a backpressure regulator Ensures the mobile phase remains in a supercritical state throughout the system. wikipedia.org

| Temperature | Column and system temperature control | Influences fluid density and solvent strength, affecting retention and selectivity. wikipedia.org |

Capillary Electrophoresis (CE) and Electrochromatography (CEC) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It requires minimal sample volumes and can be a powerful alternative to chromatographic methods for charged or polar compounds. mdpi.com For this compound, analysis would likely involve its reduction to an ionic species or the use of micellar electrokinetic chromatography (MEKC), a CE mode that allows for the separation of neutral molecules.

CE methods have been developed for the analysis of various nitroaromatic compounds and other organic pollutants. nih.govspringernature.com To enhance sensitivity, techniques like field-amplified sample stacking can be employed, achieving detection limits in the nanomolar range. nih.gov Coupling CE with mass spectrometry (CE-MS) provides high specificity for the identification of contaminants in complex samples like soil and sediment. nih.gov The separation can be optimized by adjusting buffer pH, temperature, and the concentration of buffer additives that can modify the electroosmotic flow (EOF). nih.gov

Electrochemical Sensing Methodologies for this compound

Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and portable detection of nitroaromatic compounds. acs.orgacs.org These methods are based on the electrochemical reduction of the nitro group on an electrode surface. The resulting current or potential can be correlated to the concentration of the analyte.

Various modifications to the electrode surface can enhance sensitivity and selectivity. For instance, glassy carbon electrodes modified with mesoporous materials like MCM-41 have shown high sensitivity for the detection of nitroaromatics down to the nanomolar level. acs.org The large surface area and specific adsorption properties of these materials help to pre-concentrate the analyte at the electrode surface, amplifying the electrochemical signal. acs.org

Square-wave voltammetry is a commonly used technique that provides low detection limits. nih.gov The reduction potential of different nitroaromatic compounds can shift depending on other substituents on the aromatic ring, which can provide a degree of selectivity. acs.orgnih.gov This approach allows for the development of single-use, disposable sensors for field-based analysis. acs.orgnih.gov

Development of Chemosensors for Selective Detection

The creation of chemosensors for the selective detection of this compound would hinge on the design of a receptor unit capable of selectively binding this molecule and a transducer that converts this binding event into a measurable signal. The presence of the nitro group, which is electron-withdrawing, and the bromo group, along with the dibenzofuran (B1670420) backbone, would be the key features to target for selective interaction.

Optical and Fluorescent Chemosensors

Optical and fluorescent chemosensors offer high sensitivity and the potential for real-time monitoring. The development of such sensors for this compound would involve designing a molecule that exhibits a change in its optical properties, such as color or fluorescence, upon interaction with the analyte.

The design of a fluorescent chemosensor could be based on mechanisms like Photoinduced Electron Transfer (PET). In a hypothetical PET sensor, a fluorophore would be linked to a receptor unit designed to bind this compound. The electron-deficient nature of the nitrated dibenzofuran could quench the fluorescence of the fluorophore upon binding. The degree of quenching could then be correlated to the concentration of the analyte.

Another approach could involve the use of competitive binding assays. In this setup, a fluorescently labeled molecule that binds to a specific receptor would be displaced by this compound, leading to a change in the fluorescence signal.

The following table outlines potential components and mechanisms for a hypothetical optical or fluorescent chemosensor for this compound.

Sensor ComponentPotential Design StrategyPrinciple of Detection
Receptor Unit Aromatic stacking motifs (e.g., pyrene, perylene)Non-covalent interaction with the dibenzofuran ring system.
Hydrogen bond donors/acceptorsInteraction with the nitro group.
Fluorophore Common fluorescent dyes (e.g., fluorescein, rhodamine, BODIPY)Signal transduction.
Signaling Mechanism Photoinduced Electron Transfer (PET)Fluorescence quenching upon binding of the electron-deficient analyte.
Förster Resonance Energy Transfer (FRET)Change in energy transfer efficiency between two fluorophores upon analyte binding.
Excimer/Exciplex FormationFormation or disruption of an excited-state complex leading to a new emission band.

Electrochemical Chemosensors

Electrochemical chemosensors provide another powerful platform for the detection of specific analytes, offering advantages such as portability, low cost, and high sensitivity. The development of an electrochemical sensor for this compound would involve the immobilization of a recognition element onto an electrode surface.

The electrochemical detection could be based on the redox properties of the nitro group in the this compound molecule. The reduction of the nitro group can be detected using techniques such as cyclic voltammetry or differential pulse voltammetry. A sensor could be designed where the binding of the analyte to a specific receptor on the electrode surface facilitates this electrochemical reaction, leading to a measurable current.

Alternatively, an impedimetric sensor could be developed. In this case, the binding of this compound to the receptor on the electrode surface would alter the impedance of the electrode-solution interface, and this change could be measured using electrochemical impedance spectroscopy.

The table below summarizes potential strategies for the development of an electrochemical chemosensor.

Sensor ComponentPotential Design StrategyPrinciple of Detection
Electrode Material Glassy carbon, gold, platinum, screen-printed electrodesProvides the conductive surface for the electrochemical reaction.
Recognition Element Molecularly Imprinted Polymers (MIPs)Creates specific binding cavities for this compound.
Self-Assembled Monolayers (SAMs) with specific functional groupsOrdered molecular layers that can selectively interact with the analyte.
Transduction Mechanism Amperometry/VoltammetryMeasurement of the current generated from the reduction of the nitro group.
Impedance SpectroscopyMeasurement of the change in impedance at the electrode surface upon analyte binding.
PotentiometryMeasurement of the change in potential at the electrode surface.

It is crucial to reiterate that the specific chemosensors described above are hypothetical. The successful development of such sensors would require significant research and development to synthesize and test the proposed receptor molecules and to optimize the sensor performance in terms of sensitivity, selectivity, and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare 3-Bromo-4-nitrodibenzo[b,d]furan?

  • Methodological Answer : A typical approach involves sequential functionalization of the dibenzofuran core. Bromination using electrophilic brominating agents (e.g., Br₂ with Lewis acids like FeBr₃) can introduce the bromine substituent. Subsequent nitration with mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) ensures regioselective nitro-group introduction at the 4-position. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound . Boronic acid derivatives (e.g., dibenzofuran boronic acids) may also serve as precursors in cross-coupling reactions, though this requires optimization of catalysts and ligands .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ and aromatic C-Br at ~560 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substitution patterns; the bromine atom induces deshielding in adjacent protons, while the nitro group causes distinct splitting in aromatic regions .
  • GC-MS : Quantifies purity and detects volatile byproducts. Dynamic headspace-GC-MS offers higher sensitivity (30× vs. static methods) for trace analysis .
  • XRD : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles and confirming regiochemistry .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity from brominated aromatics and nitro groups.
  • Avoid inhalation/contact; store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
  • Monitor for liver toxicity (observed in furan derivatives) via enzymatic assays (ALT/AST levels in in vivo studies) .

Advanced Research Questions

Q. How can regioselectivity challenges in dibenzofuran functionalization be addressed?

  • Methodological Answer : Computational tools (DFT, B3LYP/6-31G(d,p)) predict electron density distributions to guide bromination/nitration sites. For example, the nitro group’s meta-directing effect can be counteracted using steric hindrance or directing groups. Cu(II)-catalyzed oxidative coupling (e.g., with indoles) demonstrates how electron-deficient dibenzofurans react selectively at electron-rich positions . Isotopic labeling (e.g., ¹³C-furan analogs) helps track reaction pathways and validate mechanistic hypotheses .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for nitro-dibenzofurans?

  • Methodological Answer :

  • Multi-technique validation : Combine XRD (for solid-state conformation) with solution-state NMR (e.g., NOESY for spatial proximity) to address discrepancies.
  • High-resolution MS : Differentiates isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) to confirm molecular formulas.
  • Dynamic headspace-GC-MS : Detects volatile degradation products that may skew spectral interpretations .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory identifies HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity at the bromine-bearing carbon. B3LYP/6-31G(d,p) optimizations simulate transition states for Suzuki-Miyaura couplings, guiding ligand selection (e.g., Pd(PPh₃)₄ vs. SPhos) .

Q. What experimental designs assess the genotoxic potential of nitro-dibenzofurans?

  • Methodological Answer :

  • Ames test : Use Salmonella strains (TA98/TA100) to detect frameshift/base-pair mutations.
  • Comet assay : Quantifies DNA strand breaks in mammalian cell lines (e.g., HepG2).
  • Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxides) formed via cytochrome P450 enzymes .

Q. How do electronic properties of this compound influence its fluorescence or catalytic applications?

  • Methodological Answer : The nitro group’s electron-withdrawing effect quenches fluorescence but enhances catalytic activity in charge-transfer reactions. Time-dependent DFT (TD-DFT) calculates excitation energies to correlate structure-emission properties. For catalytic applications, cyclic voltammetry measures redox potentials, while EPR spectroscopy detects radical intermediates in oxidative processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.